molecular formula C10H9ClN2O B13503257 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B13503257
M. Wt: 208.64 g/mol
InChI Key: PIZAREIOFHSDJD-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C10H8N2O·HCl. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole ring at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-(1H-pyrazol-3-yl)benzoic acid.

    Reduction: 3-(1H-pyrazol-3-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

  • 4-(1H-pyrazol-3-yl)benzaldehyde hydrochloride
  • 3-(1H-pyrazol-1-yl)benzaldehyde
  • 3-(1H-pyrazol-5-yl)benzaldehyde

Comparison: 3-(1H-pyrazol-3-yl)benzaldehyde hydrochloride is unique due to the position of the pyrazole ring on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10;/h1-7H,(H,11,12);1H

InChI Key

PIZAREIOFHSDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C=O.Cl

Origin of Product

United States

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